N-(3-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
Description
N-(3-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (IUPAC name: N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide) is a benzothiazolone derivative with a molecular formula of C₁₈H₁₆N₂O₅S and a molecular weight of 372.395 g/mol . The compound features a 1,2-benzisothiazol-3(2H)-one core fused to a propanamide linker and a 3-acetylphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
The acetyl group at the 3-position of the phenyl ring introduces electron-withdrawing effects, which may influence binding interactions with biological targets .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSAUBHRKBQEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a benzothiazole moiety, which is known for its pharmacological significance.
Synthetic Pathway
- Starting Materials : The synthesis begins with 3-acetylphenyl derivatives and benzothiazole precursors.
- Reaction Conditions : Reactions are often conducted in polar solvents like DMF or acetone under basic conditions to facilitate the formation of the amide linkage.
- Characterization : The final product is characterized using spectral techniques such as NMR and IR spectroscopy to confirm the structure.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
This compound has shown promising results in cancer cell lines. In vitro studies reveal that it induces apoptosis in various cancer cells through mechanisms involving:
- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
- Substituents on the Benzothiazole Ring : Variations in the substituents can enhance or diminish activity.
- Amide Linkage : The nature of the amide bond (e.g., alkyl vs. aryl substituents) affects solubility and bioavailability.
Study 1: Antimicrobial Efficacy
In a study published by SciELO Chile, derivatives of benzothiazole were synthesized and screened for antimicrobial activity. The study concluded that compounds similar to this compound exhibited significant antibacterial properties, demonstrating the potential for developing new antimicrobial agents based on this scaffold .
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of benzothiazole derivatives highlighted that this compound showed a dose-dependent reduction in cell viability in human cancer cell lines . The study emphasized the importance of further exploring this compound’s mechanisms to optimize its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The target compound is compared to analogs with variations in:
- Phenyl substituents (e.g., methyl, methoxy, or acetyl groups).
- Heterocyclic cores (benzothiazolone vs. benzoxazolone).
- Oxidation states (sulfone vs. thione groups).
Table 1: Physicochemical and Structural Comparison
<sup>†</sup>logSw: Predicted water solubility (negative values indicate poor solubility).
Substituent Effects on Bioactivity
- Acetyl vs. Methyl Groups : The 3-acetylphenyl substituent in the target compound introduces stronger electron-withdrawing effects compared to the 2,5-dimethylphenyl group in C489-0330. This may enhance interactions with polar residues in enzyme active sites but reduce membrane permeability .
- Methoxy Groups: The dimethoxyphenyl analog () exhibits increased hydrogen bond acceptors (7 vs.
- Benzothiazolone vs. Benzoxazolone : Replacement of sulfur with oxygen in the benzoxazolone analog () alters electronic density, which could affect binding to targets like carbonic anhydrases or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
